molecular formula C25H27N7O B6548478 1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-phenylbutan-1-one CAS No. 946263-74-7

1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-phenylbutan-1-one

Cat. No.: B6548478
CAS No.: 946263-74-7
M. Wt: 441.5 g/mol
InChI Key: VQEFHUMJDNSIBG-UHFFFAOYSA-N
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Description

The compound 1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-phenylbutan-1-one is a complex organic molecule characterized by its unique combination of a triazolopyrimidine core, a piperazine ring, and a phenylbutanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials and Intermediates: : The synthesis of 1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-phenylbutan-1-one typically begins with readily available starting materials such as 4-methylbenzylamine, piperazine, and 4-phenylbutan-1-one.

  • Formation of Triazolopyrimidine Core: : The triazolopyrimidine core can be synthesized through a series of cyclization reactions involving the condensation of an amino-substituted pyrimidine with an azide derivative under suitable reaction conditions, often utilizing a catalyst or a suitable base in a solvent like acetonitrile or dimethylformamide.

  • Coupling with Piperazine Ring: : The triazolopyrimidine core is then coupled with a piperazine ring through nucleophilic substitution, usually under reflux conditions in the presence of a base such as potassium carbonate.

  • Attachment of Phenylbutanone Moiety: : The final step involves the attachment of the phenylbutanone moiety through a Friedel-Crafts acylation reaction, where the piperazine derivative is reacted with 4-phenylbutan-1-one in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale, often involving continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automation and advanced monitoring systems helps in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, especially at the phenylbutanone moiety, forming corresponding ketone or alcohol derivatives under controlled conditions using oxidizing agents like hydrogen peroxide or chromium trioxide.

  • Reduction: : Reduction reactions can convert the triazolopyrimidine core into various reduced derivatives, using reagents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings or the piperazine nitrogen atoms, introducing various functional groups for further derivatization.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, chromium trioxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Bases: Potassium carbonate, sodium hydroxide.

  • Catalysts: Aluminum chloride, palladium on carbon.

Major Products

  • Oxidation products: Corresponding ketones or alcohols.

  • Reduction products: Reduced triazolopyrimidine derivatives.

  • Substitution products: Functionalized derivatives with various groups attached to the aromatic rings or nitrogen atoms.

Scientific Research Applications

1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-phenylbutan-1-one has shown potential in various fields of scientific research:

Chemistry

  • Catalysis: : Used as a ligand in coordination chemistry to form complexes with transition metals, facilitating various catalytic reactions.

Biology

  • Enzyme Inhibition: : Investigated for its inhibitory effects on specific enzymes, aiding in the study of enzyme kinetics and mechanism.

Medicine

  • Pharmacology: : Studied for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities. Preclinical studies have shown promising results in animal models.

Industry

  • Material Science:

Mechanism of Action

The exact mechanism of action of 1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-phenylbutan-1-one varies depending on its application:

Molecular Targets

  • Receptor Binding: : Binds to specific receptors in the body, modulating their activity and resulting in therapeutic effects.

  • Enzyme Inhibition: : Inhibits the activity of specific enzymes by binding to their active sites, preventing substrate interaction and subsequent catalytic activity.

Pathways Involved

  • Signaling Pathways: : Influences cellular signaling pathways, such as the MAPK/ERK pathway, leading to changes in cellular processes like proliferation and apoptosis.

  • Metabolic Pathways: : Modulates metabolic pathways by affecting enzyme activity, altering the production and utilization of key metabolites.

Comparison with Similar Compounds

Comparing 1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-phenylbutan-1-one with similar compounds highlights its unique features:

Similar Compounds

  • 1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-phenylbutan-1-one: : The fluorine substituent provides different electronic properties, potentially altering its biological activity and reactivity.

  • 1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-phenylbutan-1-one: : The methoxy group introduces steric and electronic effects that can influence its pharmacokinetic properties and interactions with biological targets.

Uniqueness

The presence of a methyl group at the 4-position of the phenyl ring in this compound provides unique steric and electronic properties that can affect its binding affinity to biological targets and its overall chemical reactivity. This distinct feature can result in different pharmacological profiles compared to its analogs.

Exploring the synthesis, chemical reactivity, and applications of this compound uncovers its vast potential in various fields of science and industry. This comprehensive understanding aids in advancing research and developing novel applications. What aspect of this compound do you find most intriguing?

Properties

IUPAC Name

1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O/c1-19-10-12-21(13-11-19)32-25-23(28-29-32)24(26-18-27-25)31-16-14-30(15-17-31)22(33)9-5-8-20-6-3-2-4-7-20/h2-4,6-7,10-13,18H,5,8-9,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEFHUMJDNSIBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCCC5=CC=CC=C5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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